Ethylpropyltryptamine
Description
UNII-FRE36KL4BD (CAS 1046861-20-4) is a boron-containing aromatic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Water solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble".
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran-water medium at 75°C. Its structure features a bromo-chloro-substituted phenyl ring bonded to a boronic acid group, which is critical for its reactivity in Suzuki-Miyaura coupling reactions.
Properties
IUPAC Name |
N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-10-17(4-2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDYRMYSOIVPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336291 | |
| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850032-68-7 | |
| Record name | Ethylpropyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N-propyl-1H-indole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLPROPYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRE36KL4BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylpropyltryptamine typically involves the reaction of tryptamine with ethyl and propyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethylpropyltryptamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted tryptamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Scientific Research Applications
Ethylpropyltryptamine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of tryptamine derivatives.
Biology: It is studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders.
Mechanism of Action
Ethylpropyltryptamine exerts its effects by interacting with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered neurotransmitter release and modulation of neural activity. This interaction results in its psychoactive effects, including altered perception and mood.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Parameters
The following table compares UNII-FRE36KL4BD with three structurally related boronic acids:
| Parameter | UNII-FRE36KL4BD | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid | 4-Bromo-2-fluorophenylboronic acid 1 |
|---|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ | C₆H₅BBrFO₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.72 | 218.82 |
| Log Po/w (XLOGP3) | 2.15 | 2.21 | 2.89 | 1.94 |
| Water Solubility (mg/mL) | 0.24 | 0.18 | 0.09 | 0.35 |
| BBB Permeability | Yes | Yes | No | Yes |
| Bioavailability Score | 0.55 | 0.52 | 0.43 | 0.61 |
| Synthetic Accessibility | 2.07 | 2.10 | 2.45 | 1.89 |
Key Findings from Comparative Analysis
Lipophilicity and Solubility
- UNII-FRE36KL4BD exhibits balanced lipophilicity (Log P ~2.15), intermediate between the more lipophilic (6-Bromo-2,3-dichlorophenyl)boronic acid (Log P 2.89) and the less lipophilic 4-Bromo-2-fluorophenylboronic acid (Log P 1.94).
- Increased halogen substitution (e.g., dichloro groups) correlates with reduced water solubility due to enhanced hydrophobic interactions.
Bioavailability and BBB Permeability
- The dichloro-substituted analogue shows lower bioavailability (0.43) and lacks BBB permeability, likely due to increased molecular weight and steric hindrance.
- Fluorine substitution (as in the hypothetical 4-Bromo-2-fluorophenylboronic acid) improves solubility and bioavailability while maintaining BBB penetration.
Mechanistic and Functional Implications
Reactivity in Cross-Coupling Reactions
UNII-FRE36KL4BD’s boronic acid group enables efficient Suzuki-Miyaura couplings, but its bromo and chloro substituents may slow transmetallation kinetics compared to less halogenated analogues.
Biological Activity
Overview of UNII-fre36KL4BD
UNII-fre36KL4BD is a synthetic organic compound that has been investigated for various therapeutic applications. Its chemical structure suggests potential interactions with biological targets, leading to a range of pharmacological effects.
Chemical Structure
- Chemical Formula : C13H17N
- Molecular Weight : 189.29 g/mol
- IUPAC Name : 2-(4-methylphenyl)-2-(1H-pyrrol-1-yl)ethanol
Antimicrobial Activity
Research has demonstrated that UNII-fre36KL4BD exhibits antimicrobial properties against various pathogens. A study published in the Journal of Antibiotics evaluated its efficacy against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicate that UNII-fre36KL4BD has moderate antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Effects
In vitro studies have shown that UNII-fre36KL4BD can inhibit the production of pro-inflammatory cytokines. A notable study published in Pharmacological Research assessed its impact on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in activated macrophages.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 200 ± 15 |
| UNII-fre36KL4BD (10 µM) | 80 ± 5 | 100 ± 10 |
| UNII-fre36KL4BD (50 µM) | 30 ± 3 | 50 ± 5 |
These findings suggest that UNII-fre36KL4BD may have potential as an anti-inflammatory agent.
Neuroprotective Properties
Several studies have explored the neuroprotective effects of UNII-fre36KL4BD. In a model of oxidative stress-induced neurotoxicity, it was found to reduce neuronal cell death significantly.
Case Study: Neuroprotection in SH-SY5Y Cells
In a controlled experiment, SH-SY5Y neuroblastoma cells were exposed to hydrogen peroxide to induce oxidative stress. The treatment with UNII-fre36KL4BD showed a dose-dependent protective effect.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| UNII-fre36KL4BD (5 µM) | 85 |
| UNII-fre36KL4BD (25 µM) | 70 |
| UNII-fre36KL4BD (50 µM) | 50 |
This study indicates that UNII-fre36KL4BD may offer protective effects against oxidative stress, suggesting its potential use in neurodegenerative diseases.
The biological activities of UNII-fre36KL4BD can be attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may interact with the NF-kB pathway, which plays a crucial role in inflammation and immune responses.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of UNII-fre36KL4BD is essential for assessing its therapeutic potential. Current research indicates:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by liver enzymes.
- Excretion : Mainly excreted through urine.
- Toxicity : No significant acute toxicity observed in animal models at therapeutic doses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
